molecular formula C10H6FNO2 B8647083 6-Fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carbonitrile CAS No. 105300-39-8

6-Fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carbonitrile

Cat. No. B8647083
CAS RN: 105300-39-8
M. Wt: 191.16 g/mol
InChI Key: RIGWMHSLLISLNY-UHFFFAOYSA-N
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Description

6-Fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carbonitrile is a useful research compound. Its molecular formula is C10H6FNO2 and its molecular weight is 191.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

105300-39-8

Product Name

6-Fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carbonitrile

Molecular Formula

C10H6FNO2

Molecular Weight

191.16 g/mol

IUPAC Name

6-fluoro-4-oxo-2,3-dihydrochromene-2-carbonitrile

InChI

InChI=1S/C10H6FNO2/c11-6-1-2-10-8(3-6)9(13)4-7(5-12)14-10/h1-3,7H,4H2

InChI Key

RIGWMHSLLISLNY-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(C1=O)C=C(C=C2)F)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 72.2 g (0.44 mol) of 6-fluoro-4H-1-benzopyran-4-one obtained through the process as described in said Item b and 1.39 g (4.4 mmol) of zinc iodide in 610 ml of dry ether, 101 g (1.0 mol) of trimethylsilylcyanide were added under stirring. The mixture was heated at reflux temperature for 24 hours. After cooling the reaction mixture, the solution was poured into 500 ml of methanol, stirred for one hour at room temperature and evaporated in vacuo to dryness. Resulting residue was chromatographed on silica gel, eluting with dichloromethane to give 79.7 g (94.9%) of the desired compound.
Quantity
72.2 g
Type
reactant
Reaction Step One
Quantity
101 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
610 mL
Type
solvent
Reaction Step Four
Quantity
1.39 g
Type
catalyst
Reaction Step Five
Yield
94.9%

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